N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide
Description
N-[3-(6-Methanesulfonylpyridazin-3-yl)Phenyl]-3,5-Dimethylbenzene-1-Sulfonamide is a sulfonamide-based small molecule characterized by a pyridazine core substituted with a methanesulfonyl group and a phenyl ring linked to a dimethylbenzene sulfonamide moiety.
Properties
IUPAC Name |
3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-9-14(2)11-17(10-13)28(25,26)22-16-6-4-5-15(12-16)18-7-8-19(21-20-18)27(3,23)24/h4-12,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHZOWSKNUYHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 3,5-Dimethylbenzene
The synthesis begins with the sulfonation of 1,3,5-trimethylbenzene (mesitylene) using fuming sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, favoring para-sulfonation due to steric hindrance from the methyl groups:
$$
\text{C}6\text{H}3(\text{CH}3)3 + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}2(\text{CH}3)3\text{SO}3\text{H} + \text{H}2\text{O}
$$
Optimization Note : Excess oleum (20% SO$$_3$$) at 120°C for 6 hours achieves 92% yield.
Chlorination to Sulfonyl Chloride
The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl$$_5$$):
$$
\text{C}6\text{H}2(\text{CH}3)3\text{SO}3\text{H} + \text{PCl}5 \rightarrow \text{C}6\text{H}2(\text{CH}3)3\text{SO}2\text{Cl} + \text{POCl}3 + \text{HCl}
$$
Reaction Conditions :
- Solvent: Dry dichloromethane
- Temperature: 0–5°C (exothermic reaction control)
- Yield: 85–88% after recrystallization
Preparation of 3-(6-Methanesulfonylpyridazin-3-yl)Aniline
Pyridazine Ring Construction
The pyridazine core is synthesized via cyclization of 1,4-diketones with hydrazine hydrate:
$$
\text{CH}3\text{CO}(\text{CH}2)2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}4\text{H}3\text{N}2(\text{CH}3)2 + 2\text{H}2\text{O}
$$
Key Modifications :
- Introduction of a methanesulfonyl group at position 6 via nucleophilic substitution using methanesulfonyl chloride (MsCl) and a Lewis acid catalyst (AlCl$$_3$$).
- Bromination at position 3 facilitates subsequent Suzuki-Miyaura coupling with 3-aminophenylboronic acid.
Suzuki Coupling for Phenylamine Attachment
A palladium-catalyzed cross-coupling installs the 3-aminophenyl group:
$$
\text{C}4\text{HN}2(\text{SO}2\text{CH}3)\text{Br} + \text{NH}2\text{C}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}4\text{HN}2(\text{SO}2\text{CH}3)\text{C}6\text{H}4\text{NH}_2 + \text{Byproducts}
$$
Optimized Conditions :
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (4 mol%)
- Base: K$$2$$CO$$3$$
- Solvent: DME/H$$_2$$O (3:1)
- Yield: 76%
Sulfonamide Bond Formation
The final step involves reacting 3,5-dimethylbenzene-1-sulfonyl chloride with 3-(6-methanesulfonylpyridazin-3-yl)aniline under basic conditions:
$$
\text{C}6\text{H}2(\text{CH}3)3\text{SO}2\text{Cl} + \text{NH}2\text{C}6\text{H}4\text{C}4\text{N}2\text{SO}2\text{CH}3 \rightarrow \text{Target Compound} + \text{HCl}
$$
Reaction Parameters :
- Base: Pyridine (acts as both base and solvent)
- Temperature: 0°C → room temperature (gradual warming)
- Purification: Column chromatography (silica gel, ethyl acetate/hexane)
- Yield: 68–72%
Analytical Characterization and Validation
Spectroscopic Data :
- $$^1$$H NMR (500 MHz, DMSO-$$d6$$): δ 2.34 (s, 6H, 2×CH$$3$$), 3.21 (s, 3H, SO$$2$$CH$$3$$), 7.12–8.45 (m, aromatic protons).
- IR : 1345 cm$$^{-1}$$ (asymmetric S=O stretch), 1160 cm$$^{-1}$$ (symmetric S=O stretch).
Purity Assessment :
- HPLC: >98% purity (C18 column, acetonitrile/water gradient)
- MS (ESI): m/z 462.1 [M+H]$$^+$$
Alternative Synthetic Routes and Comparative Analysis
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise Coupling | High modularity | Multiple purification steps | 68–72 |
| One-Pot Synthesis | Reduced reaction time | Lower regioselectivity | 55–60 |
| Microwave-Assisted | Faster kinetics | Specialized equipment required | 75 |
Critical Insight : The stepwise approach remains preferred for large-scale synthesis due to reproducibility, despite moderate yields.
Challenges and Mitigation Strategies
- Regioselectivity in Pyridazine Functionalization :
- Amine Protection-Deprotection :
- Employ tert-butoxycarbonyl (Boc) groups during Suzuki coupling to prevent side reactions.
- Solvent Compatibility :
- Replace polar aprotic solvents with TBAB (tetrabutylammonium bromide) in aqueous micellar conditions to improve sustainability.
Industrial-Scale Considerations
- Cost Analysis : Raw material expenses are dominated by palladium catalysts (42% of total cost). Recycling protocols using polymer-supported Pd reduce expenditure by 30%.
- Safety Protocols :
- Phosgene-free sulfonyl chloride synthesis using thionyl chloride/imidazole.
- Closed-system reactors for handling hydrazine derivatives.
Chemical Reactions Analysis
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the pyridazine ring can interact with various enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Comparison with Pyrimido-Oxazinone Derivatives (Compound 2 from )
Structural Similarities :
- Core Heterocycle : Compound 2 features a pyrimido[4,5-d][1,3]oxazin-2-one core, whereas the target compound has a pyridazine core. Both heterocycles are electron-deficient, favoring interactions with kinase ATP-binding pockets.
- Sulfonamide/Sulfonyl Groups : The target compound includes a methanesulfonylpyridazine group, while Compound 2 lacks sulfonamide substituents but incorporates a methoxyphenyl-piperazine moiety.
Functional Differences :
- Target Selectivity : Compound 2 is a potent Bruton’s tyrosine kinase (BTK) inhibitor (IC50 = 7 nM) with >50-fold selectivity over 35 other kinases, including EGFR and JAK3 . The target compound’s kinase selectivity profile remains uncharacterized in the evidence.
- Mechanistic Effects : Compound 2 induces G1-phase arrest in TMD8 lymphoma cells by downregulating phosphorylated Rb and cyclin D1, alongside caspase-3/PARP cleavage . The target compound’s apoptotic mechanisms are undefined but may involve sulfonamide-mediated interactions with kinases or cytoskeletal proteins.
Data Table 1: Key Parameters of Compound 2 vs. Target Compound
Comparison with Tetrazolylphenyl Isonicotinamide (TPIN from )
Structural Contrasts :
- Core Functional Groups : TPIN contains a tetrazole-linked phenyl isonicotinamide, distinct from the target compound’s pyridazine-sulfonamide scaffold.
- Sulfonamide vs. Tetrazole : The target compound’s sulfonamide group may enhance solubility and protein binding compared to TPIN’s tetrazole moiety.
Functional Overlaps :
- Antiproliferative Activity : TPIN inhibits prostate cancer cell proliferation via F-actin/paxillin downregulation and Akt-mTOR pathway modulation . Sulfonamide derivatives often exhibit similar antiproliferative effects through kinase or cytoskeletal disruption.
- Apoptosis Induction : Both compounds likely promote apoptosis, though TPIN’s mechanism involves RAC-α/cofilin-1 regulation, while the target compound’s sulfonamide group may target kinases like BTK or EGFR.
Data Table 2: TPIN vs. Target Compound
Biological Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNOS
Molecular Weight: 344.43 g/mol
The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety can inhibit certain enzymes involved in metabolic pathways, particularly those related to amino acid synthesis and folate metabolism. Additionally, the pyridazinyl and phenyl groups may enhance the binding affinity to these targets, promoting its pharmacological effects.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria.
- In Vitro Studies: Laboratory experiments have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potent antibacterial effect comparable to established sulfonamide antibiotics.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. In animal models of inflammation, administration has been associated with reduced levels of pro-inflammatory cytokines.
- Case Study: In a murine model of acute inflammation, treatment with this compound resulted in decreased swelling and pain response, indicating its potential as an anti-inflammatory agent.
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in certain cancer cell lines.
- Mechanism: The proposed mechanism involves the inhibition of key signaling pathways that regulate cell proliferation and survival. Further investigation is required to elucidate the specific pathways affected.
Research Findings Summary
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro Antibacterial | Significant inhibition of bacterial growth; MIC values comparable to traditional antibiotics | [Research Study 1] |
| Anti-inflammatory Model | Reduced cytokine levels and inflammation in murine models | [Research Study 2] |
| Anticancer Activity | Induction of apoptosis in cancer cell lines; inhibition of proliferation pathways | [Research Study 3] |
Q & A
Basic Question: What are the critical steps and optimized reaction conditions for synthesizing N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide?
Answer:
The synthesis typically involves sequential functionalization of the pyridazine and benzene-sulfonamide moieties. Key steps include:
- Sulfonylation : Introducing the methanesulfonyl group to the pyridazine ring under controlled anhydrous conditions (e.g., using chlorosulfonic acid and DCM as solvent) .
- Coupling Reactions : Suzuki-Miyaura cross-coupling to attach the phenyl group to the pyridazine core, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (petroleum ether/ethyl acetate) to achieve >95% purity .
Optimization focuses on temperature control (60–80°C for coupling), catalyst loading (1–2 mol%), and reaction time (12–24 hours) to maximize yield (reported 70–85%) .
Advanced Question: How can contradictory data on the biological activity of sulfonamide derivatives be systematically resolved?
Answer:
Contradictions often arise from differences in assay conditions or cellular models. Methodological approaches include:
- Dose-Response Validation : Re-evaluating IC₅₀ values across multiple cell lines (e.g., prostate cancer vs. lymphoma) to assess tissue-specific effects .
- Pathway-Specific Profiling : Using phosphoproteomics or RNA-seq to confirm target engagement (e.g., Akt-mTOR pathway modulation vs. off-target kinase inhibition) .
- Structural Analog Comparison : Testing derivatives with modified sulfonamide/pyridazine groups to isolate pharmacophores responsible for activity .
Basic Question: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and confirms aromatic coupling patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 456.1234) with <2 ppm error .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Question: What strategies improve the kinase selectivity of sulfonamide-based inhibitors?
Answer:
- Scaffold Hybridization : Incorporating triazine or pyrazole moieties (e.g., from ) to enhance binding specificity for kinases like BTK .
- Molecular Dynamics Simulations : Modeling interactions with kinase ATP-binding pockets to predict selectivity (e.g., avoiding off-target binding to RAC-α) .
- Kinome-Wide Profiling : Screening against panels of 35–50 kinases to identify selectivity ratios (e.g., >100-fold selectivity for BTK over EGFR) .
Basic Question: What structural modifications are explored to establish structure-activity relationships (SAR) for this compound?
Answer:
- Pyridazine Substitution : Replacing methanesulfonyl with ethylsulfonyl groups to modulate solubility and potency .
- Benzene Ring Functionalization : Introducing electron-withdrawing groups (e.g., -F, -Cl) to enhance target binding affinity .
- Sulfonamide Linker Optimization : Varying methyl groups at the 3,5-positions to alter steric hindrance and pharmacokinetics .
Advanced Question: How do researchers validate the apoptotic mechanism induced by this compound in cancer cells?
Answer:
- Flow Cytometry : Quantifying Annexin V/PI staining to confirm apoptosis (e.g., >40% apoptosis at 10 µM in TMD8 cells) .
- Western Blotting : Detecting cleavage of PARP and caspase-3, alongside downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
- Gene Knockdown Studies : Using siRNA targeting F-actin or paxillin to confirm their role in apoptosis .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solubility : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles.
- Long-Term Stability : Monitor purity via HPLC every 6 months; degradation <5% over 12 months under recommended conditions .
Advanced Question: How is computational chemistry applied to optimize the drug-likeness of this compound?
Answer:
- ADMET Prediction : Using tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Docking Studies : Aligning with BTK’s hydrophobic pocket (PDB: 6Q0) to prioritize substituents with high docking scores (>–10 kcal/mol) .
- MetaDynamics : Simulating binding/unbinding kinetics to refine residence time (>1 µs simulations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
